新琼脂八糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

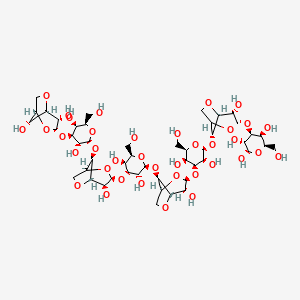

Neoagarooctaose is a chemical compound with the formula C48H74O37 . It is a revolutionary biomedical marvel procured from crimson algae . It is a product of the degradation of agarose, a polysaccharide that consists of alternating disaccharide units of D-galactose and 3,6-anhydro-L-galactose .

Synthesis Analysis

Neoagarooctaose is synthesized by hydrolyzing agar with β-agarase for different lengths of time . A truncated marine agarase, AgaM1, has been found to produce Neoagarooctaose with various degrees of polymerization under certain conditions .Molecular Structure Analysis

The molecular structure of Neoagarooctaose includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 170 bonds, including 96 non-H bonds, 18 rotatable bonds, 4 five-membered rings, 8 six-membered rings, 4 seven-membered rings, 18 hydroxyl groups, 4 primary alcohols, 13 secondary alcohols, 19 ethers (aliphatic), and 4 Oxolanes .Chemical Reactions Analysis

Neoagarooctaose is produced by most marine β-agarases, which possess low degrees of polymerization (DPs ≤6) and limited categories . The optimum conditions for various Neoagarooctaose production included mixing 1% agarose (w/v) with 10.26 U/ml of a truncated marine agarase and incubating the mixture at 50°C in deionized water for 100 min .Physical And Chemical Properties Analysis

Neoagarooctaose has a molecular weight of 1243.07896 g/mol . It contains 74 Hydrogen atoms, 48 Carbon atoms, and 37 Oxygen atoms .科学研究应用

1. 酶促降解和结构分析

对新琼脂八糖酶促降解的研究提供了对琼脂酶的结构和功能方面的见解。Han 等人(2013 年)证明了 β-琼脂酶催化模块中特定残基对新琼脂八糖降解的重要性。他们发现琼脂酶活性位点残基的修饰可以改变琼脂糖降解成寡糖(包括新琼脂八糖)的模式 (Han 等人,2013 年)。类似地,Lu 等人(2009 年)对来自海洋假单胞菌属的 β-琼脂酶基因的研究证明了水解琼脂糖的酶促能力,产生新琼脂八糖作为产物之一 (Lu 等人,2009 年)。

2. 琼脂酶的生化表征

琼脂酶的生化表征是研究的一个关键领域。Lin 等人(2017 年)对来自海洋细菌海洋水琼脂嗜菌的 β-琼脂酶进行了表征,它独特地产生新琼脂八糖作为主要产物之一,不同于其他 GH16 家族琼脂酶 (Lin 等人,2017 年)。Han 等人(2019 年)研究了来自纤维杆菌属的重组 β-琼脂酶 CaAga1,揭示了其独特的酶促特性以及其水解琼脂糖生成新琼脂八糖的效率 (Han 等人,2019 年)。

3. 生物活性及潜在应用

新琼脂八糖和相关寡糖的潜在生物活性在多项研究中得到探索。Wang 等人(2017 年)研究了新琼脂寡糖(包括新琼脂八糖)的抗炎特性,揭示了它们作为抗炎剂的潜力 (Wang 等人,2017 年)。此外,Lin 等人(2019 年)建立了一种制备各种新琼脂寡糖(包括新琼脂八糖)的方法,这对于研究它们的生物活性可能具有重要意义 (Lin 等人,2019 年)。

作用机制

未来方向

Neoagarooctaose has potential uses in food, pharmaceutical, and cosmetic industries . The present study provides direction toward future Neoagarooctaose production through enzyme modification . This study provides numerous substrate sources for production and activity tests of Neoagarooctaose with high DPs and offers a foundation for large-scale production of Neoagarooctaose with various DPs at a low cost .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H74O37/c49-1-9-17(53)34(22(58)41(66)71-9)82-46-27(63)38-30(14(76-46)6-68-38)79-44-25(61)36(19(55)11(3-51)73-44)84-48-29(65)40-32(16(78-48)8-70-40)81-45-26(62)37(20(56)12(4-52)74-45)85-47-28(64)39-31(15(77-47)7-69-39)80-43-24(60)35(18(54)10(2-50)72-43)83-42-23(59)33-21(57)13(75-42)5-67-33/h9-66H,1-8H2/t9-,10-,11-,12-,13+,14+,15+,16+,17+,18+,19+,20+,21-,22-,23+,24-,25-,26-,27+,28+,29+,30-,31-,32-,33-,34+,35+,36+,37+,38+,39+,40+,41-,42+,43+,44+,45+,46+,47+,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTINZGCDQSXMS-ORIZPBECSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)OC7C8COC7C(C(O8)OC9C(C(OC(C9O)OC1C2COC1C(C(O2)OC1C(C(OC(C1O)O)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@@H]5CO[C@H]4[C@@H]([C@@H](O5)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O[C@@H]7[C@@H]8CO[C@H]7[C@@H]([C@@H](O8)O[C@H]9[C@H]([C@H](O[C@H]([C@@H]9O)O[C@@H]1[C@@H]2CO[C@H]1[C@@H]([C@@H](O2)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1O)O)CO)O)O)CO)O)O)CO)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H74O37 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1243.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B1463987.png)

![8-Chloro-11-(1-methylpiperidin-4-yl)benzo[1,2]cyclohepta[2,4-b]pyridin-11-ol](/img/structure/B1463995.png)

![2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide](/img/structure/B1464001.png)

![2-chloro-N-ethyl-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B1464004.png)